5,6-Dibromobenzimidazole, hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

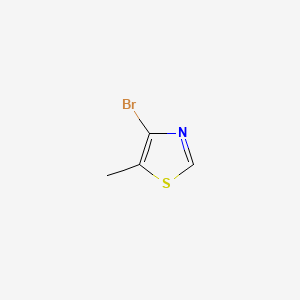

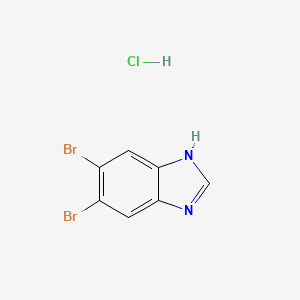

5,6-Dibromobenzimidazole hydrochloride, also known by its CAS Number 1242336-63-5, is a chemical compound with the molecular formula C7H5Br2ClN2 . Its molecular weight is 312.39 .

Synthesis Analysis

The synthesis of dibromobenzimidazole derivatives has been studied . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core . The substances examined were: (5,6-dibromo-1H-benzimidazol-1-yl)acetonitrile (DB1), 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone (DB2), [5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetonitrile (DB3) .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromobenzimidazole, HCl is represented by the formula C7H5Br2ClN2 . The average mass is 312.389 Da and the monoisotopic mass is 309.850800 Da .

Chemical Reactions Analysis

The chemical reactions of dibromobenzimidazole derivatives have been studied . The reactions were carried out in various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromobenzimidazole, hcl include its molecular formula C7H5Br2ClN2 and its molecular weight 312.389 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

5,6-Dibromobenzimidazole derivatives are used as substrates in the synthesis of new antimycotics . These compounds have shown potential in combating fungal infections, particularly those caused by Candida spp. and Cryptococcus spp .

Methods of Application or Experimental Procedures

The synthesis of N-phenacyldibromobenzimidazoles involves various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent . The best results were reached when the reactions were carried out in an NaHCO3–MeCN system at reflux for 24 hours .

Results or Outcomes

The cytotoxic activity of the synthesized compounds was evaluated against MCF-7 (breast adenocarcinoma), A-549 (lung adenocarcinoma), CCRF-CEM (acute lymphoblastic leukemia), and MRC-5 (normal lung fibroblasts). It was observed that the studied cell lines differed in sensitivity to the tested compounds with MCF-7 cells being the most sensitive, while A-549 cells were the least sensitive .

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology and Medicinal Chemistry .

Summary of the Application

5,6-Dibromobenzimidazole derivatives have shown potential in cancer research. They have been found to exhibit cytotoxicity against various cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were tested for their cytotoxic activity against various cancer cell lines. The cytotoxicity of the tested derivatives towards CCRF-CEM cells increased with the number of chlorine or fluorine substituents .

Results or Outcomes

Some of the active compounds demonstrated pro-apoptotic properties against leukemic cells. For example, 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f), 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g), and 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j) were found to be particularly effective .

properties

IUPAC Name |

5,6-dibromo-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPKFHNOXYTGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682050 |

Source

|

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromobenzimidazole, hcl | |

CAS RN |

1242336-63-5 |

Source

|

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.